2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a complex organic compound with a unique structure that combines a chlorophenoxy group, a benzoxazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and benzoxazole intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide: shares similarities with other compounds containing chlorophenoxy and benzoxazole groups.
2-(2-chlorophenoxy)acetamide: A simpler analog with similar functional groups but lacking the benzoxazole ring.
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide: Another analog without the chlorophenoxy group.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-10-16(3)23-20(11-14)27-24(30-23)17-9-8-15(2)19(12-17)26-22(28)13-29-21-7-5-4-6-18(21)25/h4-12H,13H2,1-3H3,(H,26,28) |
InChI Key |
SWDAFMHESJIODY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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